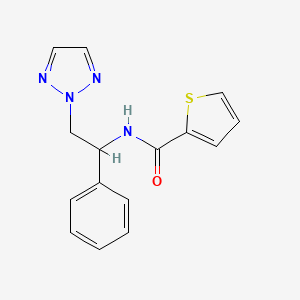![molecular formula C20H15ClN4O3 B2825124 1-(4-Chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 912622-29-8](/img/structure/B2825124.png)
1-(4-Chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H15ClN4O3 and its molecular weight is 394.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Potential This chemical compound is part of a class of molecules that have shown promising antimicrobial and anticancer activities. For instance, derivatives of pyrazole and pyrazolopyrimidine, which include structures similar to the compound , have been synthesized and tested for their potential in treating various diseases. Studies reveal that these compounds exhibit significant antimicrobial activity and, in some cases, superior anticancer activity compared to standard drugs. Notably, certain synthesized compounds have demonstrated higher anticancer activity than doxorubicin, a reference drug, indicating their potential as novel therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Pharmacological Evaluation of Derivatives Further pharmacological evaluations of derivatives related to this compound have highlighted their effectiveness in terms of anticancer and HIV treatment properties. This research underlines the potential of these compounds in developing new treatments for life-threatening conditions. The synthesis process and the evaluation of their physical properties, including molecular structure confirmation through IR and NMR, are crucial steps in understanding their effectiveness and potential side effects (Patel et al., 2013).
Adenosine Receptor Affinity Research into pyrazolo[3,4-d]pyrimidines also includes the study of their affinity for adenosine receptors, which plays a significant role in various physiological processes. This class of compounds has been found to exhibit A1 adenosine receptor affinity, suggesting their potential use in therapeutic applications related to the cardiovascular system, neurological disorders, and perhaps as anti-inflammatory agents. The modification of these molecules, including changes to the N1 and N5 positions, has been explored to enhance their receptor affinity and selectivity (Harden, Quinn, & Scammells, 1991).
Anticonvulsant Drug Development One derivative of this chemical framework, known as Epimidin, has shown promise as an anticonvulsant drug candidate. The development and validation of HPLC methods for determining related substances in Epimidin underscore the ongoing efforts to bring such compounds into clinical use. This research is part of a broader endeavor to identify and optimize novel pharmacological agents capable of controlling seizures with minimal side effects (Severina et al., 2021).
Selective PDE9 Inhibition for Alzheimer's Treatment Additionally, specific analogs within this chemical class have been identified as potent and selective inhibitors of phosphodiesterase 9 (PDE9), offering a new avenue for Alzheimer's disease treatment. The selective inhibition of PDE9 could potentially improve cognitive function and slow the progression of Alzheimer's disease, highlighting the diverse therapeutic potential of this chemical scaffold (Wunder et al., 2005).
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds have been found to interact with dopamine receptors, particularly the d4 dopamine receptor . These receptors play a crucial role in the brain’s reward system and are involved in mood, attention, and movement.
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed and distributed in the body . The compound’s metabolism and excretion would likely depend on its chemical structure and the specific enzymes present in the body.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3/c1-28-16-8-2-13(3-9-16)18(26)11-24-12-22-19-17(20(24)27)10-23-25(19)15-6-4-14(21)5-7-15/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBHEPXVEZQRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

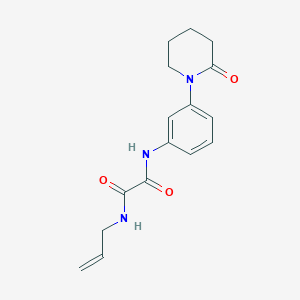
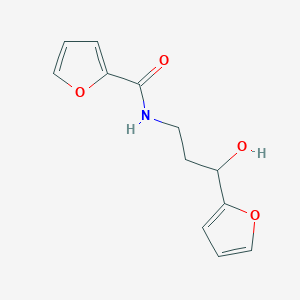
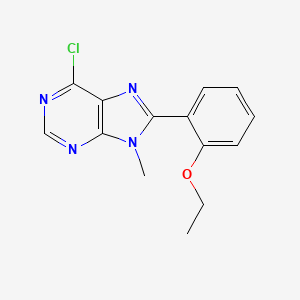
![Tert-butyl 4-{[(4-aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate](/img/structure/B2825049.png)
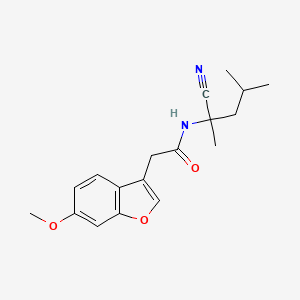
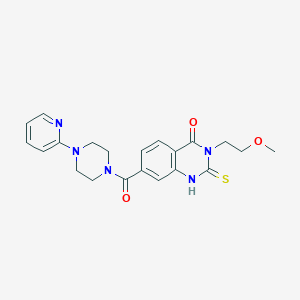
![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2825054.png)
![2-Benzylsulfanyl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2825055.png)
![6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2825056.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2825057.png)
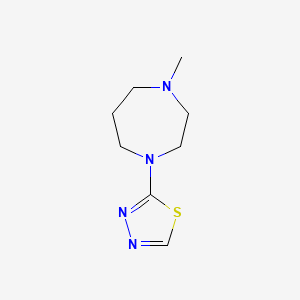
![5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2825061.png)
